4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride
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Overview
Description
4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene
- 14,19-Dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2,4,6(27),8,10,12(26),16,21,23-decaene .
Uniqueness
Compared to similar compounds, 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0{3,8}.0{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties .
Biological Activity
The compound 4,7-Dioxa-11,14,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1,3(8),9,16-tetraene dihydrochloride (CAS No. 1784178-77-3) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.
- Molecular Formula: C₁₂H₁₃N₃O₂
- Molecular Weight: 231.25 g/mol
- CAS Number: 1784178-77-3
Structure
The structural complexity of this compound includes multiple nitrogen and oxygen heteroatoms within a tetracyclic framework, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics often exhibit antimicrobial properties. The presence of nitrogen and oxygen atoms in the structure suggests potential interactions with microbial enzymes or cellular components.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of signaling pathways (e.g., MAPK/ERK)
Case Study 1: Anticancer Efficacy
A study exploring the effects of structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
A549 (Lung) | 20 | Cell cycle arrest in G2/M phase |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Signaling Pathways
The biological activity of this compound may involve several key signaling pathways:
- NF-κB Pathway: Involved in inflammation and immune responses.
- PI3K/Akt Pathway: Critical for cell survival and growth.
- JAK/STAT Pathway: Important for hematopoiesis and immune function.
Molecular Interactions
The interactions at the molecular level are crucial for understanding how this compound exerts its biological effects. Potential targets include:
- Proteins involved in apoptosis
- Enzymes related to metabolic pathways
- Receptors involved in signaling cascades
Properties
Molecular Formula |
C12H15Cl2N3O2 |
---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
4,7-dioxa-11,14,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,16-tetraene;dihydrochloride |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-2-15-9-6-11-10(16-3-4-17-11)5-8(9)14-12(15)7-13-1;;/h5-6,13H,1-4,7H2;2*1H |
InChI Key |
DUEQYYAOHXLEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=CC4=C(C=C32)OCCO4)CN1.Cl.Cl |
Origin of Product |
United States |
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